molecular formula C21H24N2O3 B2962325 4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol CAS No. 385401-15-0

4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol

Cat. No. B2962325
CAS RN: 385401-15-0
M. Wt: 352.434
InChI Key: IKFRYQZWFFQVKU-UHFFFAOYSA-N
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Description

The compound “4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C21H24N2O3 and a CAS Number of 385401-15-0 . The molecular weight of this compound is 352.437 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly listed in the available resources. Based on its molecular formula, C21H24N2O3, it can be inferred that it contains carbon, hydrogen, nitrogen, and oxygen atoms . The exact physical properties such as melting point, boiling point, solubility, etc., are not provided .

Scientific Research Applications

The Annular Tautomerism of Curcuminoid NH-pyrazoles

The study on the structures of four NH-pyrazoles, including derivatives with phenol residues and pyrazole lacking OH groups, highlights the tautomerism in both solution and solid states. This research provides insights into the hydrogen bond stabilization in crystalline forms and the agreement of tautomeric forms in solution and solid states for specific compounds (Cornago et al., 2009).

Antioxidant Phenolic Compounds from Walnut Kernels

This study utilized activity-directed fractionation to isolate antioxidant components from Juglans regia kernels, identifying seven phenolic compounds with significant antioxidant activities. The findings suggest these phenolic compounds' antioxidant potential could be influenced by the hydroxyl groups in their aromatic rings (Zhang et al., 2009).

Phenolic Compounds, Antioxidant Activity from Protea Hybrid ‘Susara’

Research on the Protea hybrid 'Susara' revealed its chemical composition, including the isolation of phenolic compounds with high antioxidant activity. The study also delved into the ultrastructural analysis of leaves and stems, suggesting potential applications in various industries due to these compounds' antioxidant properties (León et al., 2014).

Novel Pyrazole Derivatives as Antimicrobial and Anticancer Agents

A series of new pyrazole derivatives were synthesized and characterized, showing promising antimicrobial and anticancer activities. The study indicates significant potential for these compounds in medical applications, with some exhibiting higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).

Synthesis and Biological Evaluation of Pyrazole Derivatives

This research focused on synthesizing novel pyrazole derivatives with potential anticancer and antimicrobial properties. The compounds were characterized and evaluated, showing notable activities that underline their potential in therapeutic applications (Zheng et al., 2010).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the safety and hazards associated with this compound are not explicitly stated. It is the responsibility of the user to ensure safe handling and usage of this compound .

properties

IUPAC Name

4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-11-25-19-13-18(24)17(12-15(19)5-2)20-21(14(3)22-23-20)26-16-9-7-6-8-10-16/h6-10,12-13,24H,4-5,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFRYQZWFFQVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1CC)C2=NNC(=C2OC3=CC=CC=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol

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